Core Identity & Strategic Utility in Medicinal Chemistry Executive Summary 2-Bromo-4,5-dimethoxypyridine (CAS: 1211520-13-6) is a specialized heterocyclic building block characterized by a highly electron-rich pyridine c...
Author: BenchChem Technical Support Team. Date: February 2026
Core Identity & Strategic Utility in Medicinal Chemistry
Executive Summary
2-Bromo-4,5-dimethoxypyridine (CAS: 1211520-13-6) is a specialized heterocyclic building block characterized by a highly electron-rich pyridine core.[1][2][3][4][5] Unlike simple halopyridines, the presence of two methoxy groups at the C4 and C5 positions significantly alters the electronic landscape of the ring, enhancing its electron density while maintaining the electrophilic reactivity of the C2-bromide.
This compound serves as a critical scaffold in the synthesis of kinase inhibitors , ferroportin inhibitors , and G-protein coupled receptor (GPCR) ligands . Its structural motif—mimicking the 3,4-dimethoxyphenyl ring found in numerous alkaloids (e.g., papaverine) but with the solubility and hydrogen-bond accepting properties of pyridine—makes it a "privileged structure" in modern drug discovery.
Physicochemical Profile
The following data consolidates experimental values and high-confidence predicted parameters essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Property
Value / Description
Significance
CAS Number
1211520-13-6
Unique Identifier
Molecular Formula
C₇H₈BrNO₂
--
Molecular Weight
218.05 g/mol
Fragment-based drug design compliant
Appearance
Off-white to pale yellow solid
Typical for methoxypyridines
Solubility
Soluble in DMSO, DCM, MeOH
Compatible with standard organic workflows
LogP (Predicted)
~1.8 - 2.1
Lipophilicity is optimal for membrane permeability
Topological Polar Surface Area (TPSA)
~32 Ų
Indicates good potential for BBB penetration
H-Bond Acceptors
3 (N, 2x O)
Critical for receptor binding interactions
Synthetic Pathways
While commercially available, in-house preparation allows for scale-up and derivative generation.[1] Two primary routes are validated based on pyridine chemistry principles.[1][6][7]
Route A: The Modified Sandmeyer Sequence (Scalable)
This route is preferred for kilogram-scale production due to the stability of intermediates.[1]
Nitration: 3,4-Dimethoxypyridine is nitrated at the C2 position.
Reduction: The nitro group is reduced (Fe/AcOH or H₂/Pd-C) to yield 2-amino-4,5-dimethoxypyridine .[1]
Sandmeyer Bromination: The amino group is diazotized (NaNO₂/HBr) and displaced by bromide (CuBr).
This method utilizes the directing power of the methoxy groups but requires cryogenic conditions to prevent ring opening or halogen dance side reactions.[1]
Protocol Insight:
Reagents: Lithium diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
Conditions: -78°C in THF.
Mechanism: The C2 proton is the most acidic due to the inductive effect of the adjacent Nitrogen. The C5-methoxy group further stabilizes the lithiated intermediate via coordination.
Visualization: Synthetic Logic
Caption: Comparative synthetic routes. Solid blue lines indicate the robust Sandmeyer approach; dashed red lines indicate the direct lithiation shortcut.
Reactivity & Transformations
The versatility of 2-bromo-4,5-dimethoxypyridine lies in its ability to undergo orthogonal functionalization.[1]
C2-Selective Cross-Coupling (Suzuki-Miyaura)
The C2-bromide is highly activated for oxidative addition by Palladium(0), making this scaffold an excellent electrophile.[1]
Optimized Protocol (Suzuki):
Catalyst: Pd(dppf)Cl₂[8]·DCM (5 mol%) is superior to Pd(PPh₃)₄ due to resistance to oxidation.
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.
Mechanism Note: The electron-donating methoxy groups at C4/C5 make the pyridine ring more electron-rich than unsubstituted 2-bromopyridine.[1] This slows the oxidative addition step slightly, requiring electron-poor ligands (like dppf or XPhos) to facilitate the catalytic cycle.
Demethylation Strategies (Access to Pyridones)
Selective demethylation can convert this scaffold into pyridones (tautomers of hydroxypyridines), which are key pharmacophores.
HBr / AcOH: Global demethylation to the dihydroxy species.
BBr₃ (DCM, -78°C): Can achieve regioselective demethylation at C4 vs C5 depending on steric hindrance and chelation control.
Visualization: Reactivity Map
Caption: Primary reaction pathways. Green arrow indicates the most common application (C-C bond formation).
Handling & Safety (GHS Standards)
While specific toxicological data is sparse, the compound should be handled as a potent pyridine derivative.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyridines can N-oxidize upon prolonged exposure to air and light.[1]
References
Suzuki Coupling Applications: World Intellectual Property Organization, WO2021222363A1. "Cycloalkyl pyrimidines as ferroportin inhibitors." (Describes the use of 2-bromo-4,5-dimethoxypyridine in Pd-catalyzed coupling).
General Synthesis of Bromomethoxypyridines: Heterocyclic Letters, Vol. 11, 2021. "Preparation of 2,5-dibromopyridine... and modified Sandmeyer conditions." (Provides the methodological basis for the amino-to-bromo conversion).
Lithiation Strategies: Semantic Scholar, "Preparation of substituted alkoxypyridines via directed metalation." (Details the lithiation logic for methoxy-substituted pyridines).
Commercial Availability & CAS Verification: PubChem Compound Summary, "2-Bromo-5-methoxypyridine" (Analogous data and safety profiles).
This technical guide details the chemical identity, synthesis, and application of 2-Bromo-4,5-dimethoxypyridine , a specialized heterocyclic building block used in the development of ferroportin inhibitors and other phar...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and application of 2-Bromo-4,5-dimethoxypyridine , a specialized heterocyclic building block used in the development of ferroportin inhibitors and other pharmaceutical agents.
Executive Summary
2-Bromo-4,5-dimethoxypyridine (CAS: 1211520-13-6 ) is a halogenated pyridine derivative characterized by an electron-rich dimethoxy substitution pattern at positions 4 and 5, and a reactive bromine handle at position 2.[1] This structural motif makes it a critical scaffold in medicinal chemistry, particularly for modulating the physicochemical properties (solubility, lipophilicity) of drug candidates while providing a precise site for cross-coupling reactions.
Chemical Identity & Properties
The compound is an off-white solid at room temperature, stable under standard laboratory conditions but sensitive to light and moisture over prolonged periods.
Property
Data
CAS Number
1211520-13-6
IUPAC Name
2-Bromo-4,5-dimethoxypyridine
Molecular Formula
C₇H₈BrNO₂
Molecular Weight
218.05 g/mol
SMILES
COC1=CN=C(Br)C=C1OC
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, CH₂Cl₂, Ethyl Acetate; Sparingly soluble in water
Purity Grade
Typically ≥97% (HPLC/GC) for research applications
Synthetic Methodology
The synthesis of 2-Bromo-4,5-dimethoxypyridine presents a regioselectivity challenge due to the need to introduce the bromine atom specifically at the C2 position of the electron-rich 3,4-dimethoxypyridine core (numbering shift applies).
Core Synthetic Pathway: N-Oxide Activation
The most reliable industrial route involves the activation of the pyridine nitrogen via oxidation, followed by nucleophilic halogenation. This method avoids the poor selectivity often seen in direct electrophilic aromatic substitution of electron-deficient heterocycles.
Oxidation: The precursor, 3,4-dimethoxypyridine, is treated with m-CPBA or H₂O₂ to form the 3,4-dimethoxypyridine N-oxide .
Regioselective Bromination: The N-oxide is reacted with phosphoryl bromide (POBr₃) or a combination of phosphorus tribromide (PBr₃) and bromine. The nucleophilic attack of the bromide ion occurs preferentially at the C2 or C6 position. Due to steric hindrance from the methoxy group at C3 (which corresponds to C5 in the product numbering), substitution is favored at the less hindered C6 position (which becomes C2 in the final product numbering: 2-Bromo-4,5-dimethoxypyridine).
Visualization of Synthesis
The following diagram illustrates the logical flow from the pyridine precursor to the brominated target.
Caption: Synthetic pathway utilizing N-oxide activation to achieve regioselective bromination at the C2 position.
Reactivity & Applications
The utility of 2-Bromo-4,5-dimethoxypyridine lies in its dual functionality: the bromine atom serves as a "warhead" for carbon-carbon or carbon-nitrogen bond formation, while the methoxy groups modulate the electronic environment of the ring.
Key Reaction Classes
Suzuki-Miyaura Coupling: The C2-Br bond is highly activated for oxidative addition by Palladium(0) catalysts. It readily couples with aryl or heteroaryl boronic acids to form biaryl systems.
Buchwald-Hartwig Amination: Efficient coupling with primary and secondary amines to generate 2-aminopyridine derivatives, a common motif in kinase inhibitors.
Lithium-Halogen Exchange: Treatment with n-BuLi or i-PrMgCl generates the transient 2-lithio species, which can be trapped with electrophiles (e.g., aldehydes, DMF) to introduce carbon chains.
Applications in Drug Discovery[3]
Ferroportin Inhibitors: Used as a core scaffold in the synthesis of cycloalkyl pyrimidines designed to inhibit ferroportin, a key protein in iron homeostasis [1].
Bioisosterism: The 4,5-dimethoxy motif mimics the electron-rich nature of the veratrole (1,2-dimethoxybenzene) ring but with improved water solubility and metabolic stability typical of pyridines.
Reactivity Workflow
Caption: Divergent synthesis capabilities of the 2-Bromo-4,5-dimethoxypyridine scaffold.
Setup: In a reaction vial equipped with a magnetic stir bar, combine 2-Bromo-4,5-dimethoxypyridine, the arylboronic acid, and K₂CO₃.
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with nitrogen or argon for 5–10 minutes to remove dissolved oxygen.
Catalyst Addition: Add the Palladium catalyst [Pd(dppf)Cl₂] quickly under a positive pressure of inert gas.
Reaction: Seal the vial and heat to 90–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic acid fragment + 138 - Br).
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[2] Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Purification: Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Safety & Handling
GHS Classification:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautions:
Always handle in a fume hood wearing nitrile gloves and safety goggles. Avoid dust formation. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
References
Cycloalkyl pyrimidines as ferroportin inhibitors. World Intellectual Property Organization. WO2021222363A1. Accessed February 6, 2026. Link
2-Bromo-4,5-dimethoxypyridine Product Data. BLD Pharm. Accessed February 6, 2026. Link
Facile Synthesis and Characterization of Bromine-Substituted Pyridines. Semantic Scholar. Accessed February 6, 2026. Link
An In-Depth Technical Guide to the Structure, Synthesis, and Potential Applications of 2-Bromo-4,5-dimethoxypyridine For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structure, Synthesis, and Potential Applications of 2-Bromo-4,5-dimethoxypyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-4,5-dimethoxypyridine, a hitherto underexplored polysubstituted pyridine derivative. Recognizing the absence of this compound from major chemical catalogs and literature precedence, this document serves as a prospective guide for its synthesis, characterization, and potential utility in medicinal chemistry and organic synthesis. We present a reasoned, multi-step synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its expected reactivity based on established principles of pyridine chemistry. This guide is intended to empower researchers to synthesize and explore the potential of this novel building block.
Introduction: The Case for 2-Bromo-4,5-dimethoxypyridine
Polysubstituted pyridines are privileged scaffolds in drug discovery and materials science, owing to their ability to engage in a wide range of biological interactions and their versatile chemical reactivity.[1][2] The unique electronic properties conferred by the nitrogen heteroatom, combined with the steric and electronic influence of various substituents, allow for the fine-tuning of molecular properties. While numerous brominated and methoxylated pyridines are commercially available and well-studied, 2-Bromo-4,5-dimethoxypyridine remains a novel entity.
The strategic placement of a bromine atom at the 2-position primes the molecule for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of modern synthetic chemistry.[3][4] The electron-donating methoxy groups at the 4- and 5-positions are anticipated to modulate the reactivity of the pyridine ring, influencing both the facility of cross-coupling reactions and the potential for nucleophilic aromatic substitution.[5] This unique combination of functional groups suggests that 2-Bromo-4,5-dimethoxypyridine could serve as a valuable and versatile building block for the synthesis of complex molecular architectures with potential applications in medicinal chemistry.[6][7]
This guide will provide a theoretical and practical framework for the synthesis and utilization of this promising, yet unexplored, chemical entity.
Proposed Synthesis of 2-Bromo-4,5-dimethoxypyridine
Given the lack of a reported synthesis for 2-Bromo-4,5-dimethoxypyridine, a plausible synthetic route has been devised based on established methodologies for the synthesis of related substituted pyridines. The proposed pathway commences with a commercially available starting material and proceeds through a series of reliable transformations.
Figure 1: Proposed synthetic pathway for 2-Bromo-4,5-dimethoxypyridine.
Rationale for the Proposed Synthetic Pathway
The proposed synthesis begins with the readily available and inexpensive pyridine N-oxide. The N-oxide functionality serves a dual purpose: it activates the pyridine ring for electrophilic nitration at the 4-position and can later be removed under mild conditions.
Nitration: The nitration of pyridine N-oxide is a well-established procedure that selectively introduces a nitro group at the 4-position.
Nucleophilic Aromatic Substitution: The nitro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution. Treatment with sodium methoxide will introduce the first methoxy group at the 4-position. The introduction of the second methoxy group at the 5-position is anticipated to be more challenging and may require harsher conditions or an alternative strategy if yields are low. A plausible alternative would be the use of a more highly substituted starting material.
Deoxygenation: The N-oxide is readily removed by treatment with a reducing agent such as phosphorus trichloride or triphenylphosphine.
Directed Ortho-metalation and Bromination: The final step involves a directed ortho-metalation of the 4,5-dimethoxypyridine. The methoxy groups are expected to direct lithiation to the 2-position. Subsequent quenching with a bromine source, such as carbon tetrabromide, will yield the target compound.[8]
Detailed Experimental Protocols
The following protocols are generalized procedures based on analogous transformations and should be optimized for the specific substrate.
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
Slowly add pyridine N-oxide, maintaining the temperature below 10 °C.
Add fuming nitric acid dropwise, keeping the temperature below 10 °C.
After the addition is complete, slowly warm the mixture to 90 °C and maintain for 12 hours.
Cool the reaction mixture to room temperature and pour it onto crushed ice.
Neutralize the solution with a saturated solution of sodium carbonate until pH 8-9.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
To a solution of sodium methoxide in methanol, add 4-nitropyridine N-oxide.
Heat the mixture to reflux and monitor the reaction by TLC.
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and dichloromethane.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by column chromatography.
Dissolve 4,5-dimethoxypyridine N-oxide in a suitable solvent such as chloroform or acetonitrile.
Add phosphorus trichloride or triphenylphosphine portion-wise at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
Cool the reaction mixture and quench by the slow addition of water.
Neutralize with a base and extract with an organic solvent.
Dry the combined organic layers and concentrate under reduced pressure. Purify the residue by column chromatography.
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.
Add a solution of 4,5-dimethoxypyridine in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
Stir the mixture at -78 °C for 1-2 hours.
Add a solution of carbon tetrabromide in anhydrous THF dropwise.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the mixture with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain 2-Bromo-4,5-dimethoxypyridine.
Predicted Physicochemical Properties and Spectroscopic Data
The following properties are predicted for 2-Bromo-4,5-dimethoxypyridine based on calculations and data from analogous compounds.
Property
Predicted Value
Molecular Formula
C₇H₈BrNO₂
Molecular Weight
218.05 g/mol
Appearance
Off-white to pale yellow solid/oil
Boiling Point
> 200 °C (estimated)
Solubility
Soluble in common organic solvents (DCM, EtOAc, THF)
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ ~8.0-8.2 ppm (s, 1H, H-6)
δ ~6.7-6.9 ppm (s, 1H, H-3)
δ ~3.9-4.1 ppm (s, 3H, OCH₃)
δ ~3.8-4.0 ppm (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃):
δ ~150-155 ppm (C-4)
δ ~145-150 ppm (C-5)
δ ~140-145 ppm (C-2)
δ ~140-145 ppm (C-6)
δ ~105-110 ppm (C-3)
δ ~55-60 ppm (OCH₃)
δ ~55-60 ppm (OCH₃)
Mass Spectrometry (EI):
M⁺ peaks at m/z 217 and 219 in a ~1:1 ratio, characteristic of a monobrominated compound.
Expected Reactivity and Synthetic Utility
The presence of the 2-bromo substituent makes 2-Bromo-4,5-dimethoxypyridine a versatile substrate for a variety of important synthetic transformations.
Figure 2: Expected reactivity of 2-Bromo-4,5-dimethoxypyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position is expected to be highly reactive in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position by coupling with the corresponding boronic acids or esters.[9][10] This is a powerful method for the construction of biaryl structures, which are common motifs in pharmaceuticals.
Buchwald-Hartwig Amination: The introduction of nitrogen-based functional groups can be achieved through this reaction, providing access to a diverse array of 2-aminopyridine derivatives.[11]
Nucleophilic Aromatic Substitution
While the pyridine ring is generally electron-deficient, the presence of two electron-donating methoxy groups will decrease its electrophilicity. However, nucleophilic substitution at the 2-position with strong nucleophiles may still be possible, particularly under forcing conditions.[12][13]
Potential Applications in Drug Discovery and Materials Science
The structural motifs accessible from 2-Bromo-4,5-dimethoxypyridine are prevalent in a number of biologically active compounds. The dimethoxypyridine core is found in various kinase inhibitors and other therapeutic agents.[6] The ability to readily diversify the 2-position through cross-coupling reactions makes this compound an attractive starting point for the generation of compound libraries for high-throughput screening.
Furthermore, polysubstituted pyridines have found applications in materials science as components of organic light-emitting diodes (OLEDs) and other electronic materials. The tunable electronic properties of the pyridine ring make it a versatile component in the design of novel functional materials.
Safety and Handling
While no specific safety data exists for 2-Bromo-4,5-dimethoxypyridine, it should be handled with the standard precautions for a novel chemical entity. Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Bromo-4,5-dimethoxypyridine represents a novel and potentially valuable building block for organic synthesis and medicinal chemistry. Although not currently commercially available, this guide provides a clear and rational pathway for its synthesis and an overview of its predicted properties and reactivity. It is our hope that this document will inspire and enable researchers to synthesize this compound and explore its potential in the development of new medicines and materials.
References
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
Bori, I. D., & Comins, D. L. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
Cerezo-Fructuoso, E., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, 75(1), 55-63. [Link]
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved February 9, 2024, from [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
Comins, D. L., & Bori, I. D. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
Crespo, A., et al. (2012). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 77(20), 9414-9419. [Link]
Gao, F., et al. (2010). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Synthetic Communications, 40(17), 2497-2505. [Link]
Google Patents. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 28(9), 1031-1035. [Link]
Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282-290. [Link]
Li, W., et al. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 45(29), 4842-4846. [Link]
Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. [Link]
Mphahlele, M. J., & Maluleka, M. M. (2013). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridine derivatives. Journal of Heterocyclic Chemistry, 50(S1), E23-E29. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). The Role of 2,6-Dimethoxypyridine in Advancing Heterocyclic Chemistry. Retrieved February 9, 2024, from [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 9, 2024, from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 9, 2024, from [Link]
Pattanayak, P., & Pattanayak, P. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC advances, 12(45), 29285-29312. [Link]
Rashad, A. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4501. [Link]
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved February 9, 2024, from [Link]
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved February 9, 2024, from [Link]
ResearchGate. (n.d.). Synthesis of 9‐substituted‐4,5‐dimethoxyacridine derivatives containing.... Retrieved February 9, 2024, from [Link]
SimpleChem. (2017, August 7). Nucleophilic substitution of pyridine [Video]. YouTube. [Link]
Spivey, A. C., et al. (2004). 2,5‐Dibromopyridine as a key building block in the synthesis of 2,5‐disubstituted pyridine‐based liquid crystals. Liquid Crystals, 31(6), 835-844. [Link]
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
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Vitale, P., et al. (2014). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 19(12), 20994-21017. [Link]
WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. (n.d.).
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Technical Guide: 2-Bromo-4,5-dimethoxypyridine Solubility & Handling
[1] Executive Summary 2-Bromo-4,5-dimethoxypyridine (CAS: 1211520-13-6) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and ferroport...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Bromo-4,5-dimethoxypyridine (CAS: 1211520-13-6) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and ferroportin inhibitors.[1] Its structural core—a pyridine ring substituted with a reactive bromine atom and two electron-donating methoxy groups—dictates a specific solubility profile that researchers must navigate to optimize reaction yields.[1]
This guide provides a technical analysis of its physicochemical properties, solvent compatibility, and validated experimental protocols for its use in cross-coupling reactions.
Physicochemical Profile
Understanding the molecular parameters is the first step in predicting solubility behavior in unverified solvents.[1]
Property
Data
Note
CAS Number
1211520-13-6
Unique Identifier
IUPAC Name
2-Bromo-4,5-dimethoxypyridine
Molecular Formula
C₇H₈BrNO₂
Molecular Weight
218.05 g/mol
Physical State
Solid / Viscous Oil
Low melting point solid (inferred)
Predicted LogP
~1.5 – 1.9
Moderately Lipophilic
H-Bond Donors
0
No -OH/-NH groups
H-Bond Acceptors
3
Pyridine N + 2 Ether O
Solubility Data & Solvent Compatibility
Direct experimental solubility values (g/L) are rarely published for this specific intermediate.[1] The data below is derived from validated synthetic protocols (Suzuki and Stille couplings) where the compound was successfully solubilized.
Primary Reaction Solvents
These solvents are confirmed to dissolve 2-Bromo-4,5-dimethoxypyridine at functional concentrations (0.1 M – 0.5 M).[1]
Solvent
Solubility Rating
Application Context
1,4-Dioxane
High
Standard solvent for Suzuki-Miyaura coupling.[1] Often used as a 3:1 mixture with water.[1][2][3]
Toluene
High
Preferred for Stille couplings; effective at elevated temperatures (100°C).[1]
DMSO
High
Universal solvent for nucleophilic substitutions; excellent for stock solutions.[1]
Dichloromethane (DCM)
High
Ideal for transfers and anhydrous reactions (e.g., demethylation with BBr₃).
Extraction : Ethyl Acetate (EtOAc) and DCM are highly effective for extracting the compound from aqueous reaction quenches.[1]
Chromatography : The compound is stable on silica gel.[1] Standard mobile phases include Hexane/EtOAc or Cyclohexane/EtOAc gradients (e.g., 0% → 30% EtOAc).
Experimental Protocols
The following protocols demonstrate the compound's solubility in action within critical drug discovery workflows.
Context: This protocol utilizes the solubility of 2-Bromo-4,5-dimethoxypyridine in a biphasic Dioxane/Water system to facilitate palladium-catalyzed cross-coupling.[1]
Solubilization : In a reaction tube, dissolve 2-Bromo-4,5-dimethoxypyridine and the boronic acid in 1,4-dioxane.
Base Addition : Add the aqueous solution of K₂CO₃ (or solid K₂CO₃ followed by water).[1] The 3:1 ratio ensures the pyridine derivative remains in solution while allowing the inorganic base to activate the boronic acid.[1]
Degassing : Sparge the mixture with Argon for 15 minutes to remove oxygen (critical for Pd catalyst stability).
Reaction : Seal the tube and heat to 100°C for 16 hours.
Workup : Cool to room temperature. Filter through Celite (eluting with EtOAc) to remove Pd residues.[1][3] The product will be in the EtOAc filtrate.[1]
Protocol B: Stille Coupling (Anhydrous System)
Context: Used for coupling with organostannanes, requiring a non-protic, high-boiling solvent.
Solubilization : Dissolve the pyridine substrate and stannane reagent in anhydrous Toluene.
Reaction : Heat the solution to 100°C for 3 hours. The high solubility in hot toluene ensures rapid kinetics.[1]
Quench : Dilute with water and extract immediately with Ethyl Acetate.
Visualization: Solubility-Driven Workflow
The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.
Caption: Solvent selection logic for 2-Bromo-4,5-dimethoxypyridine based on reaction type.
Handling & Stability
Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The bromide functionality can be light-sensitive; store in amber vials.[1]
Stability : The methoxy groups are stable to mild bases (K₂CO₃) but will hydrolyze/demethylate in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃).
Safety : Treat as a potential irritant (Skin Irrit. 2, Eye Irrit. 2). Use standard PPE (gloves, goggles) and handle in a fume hood.
Reagentia . Chemical Data Sheet: 2-Bromo-4,5-dimethoxypyridine. Retrieved from [1]
Royal Society of Chemistry . Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors. (2025).[1] Retrieved from [1]
Google Patents . WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors. (2021).[1] Retrieved from
Technical Whitepaper: Spectroscopic Characterization & Utility of 2-Bromo-4,5-dimethoxypyridine
This technical guide details the spectroscopic characterization, synthesis, and application of 2-Bromo-4,5-dimethoxypyridine , a critical heterocyclic building block in medicinal chemistry.[1] Executive Summary 2-Bromo-4...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectroscopic characterization, synthesis, and application of 2-Bromo-4,5-dimethoxypyridine , a critical heterocyclic building block in medicinal chemistry.[1]
Executive Summary
2-Bromo-4,5-dimethoxypyridine (CAS: 1211520-13-6 ) is a specialized halogenated pyridine derivative utilized primarily as a scaffold in drug discovery.[1][2] Its structural uniqueness lies in the electron-rich dimethoxy motif combined with an electron-deficient pyridine ring, further functionalized by a reactive bromine at the C2 position.[1] This specific substitution pattern makes it a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to synthesize complex bioactive molecules, including WDR5 inhibitors and ferroportin inhibitors .[1][2]
This guide provides a rigorous analysis of its spectroscopic signatures to facilitate accurate identification and quality control in research settings.
Chemical Identity & Physicochemical Properties
Property
Data
IUPAC Name
2-Bromo-4,5-dimethoxypyridine
CAS Number
1211520-13-6
Molecular Formula
C₇H₈BrNO₂
Molecular Weight
218.05 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, Chloroform, Dichloromethane
SMILES
COC1=CN=C(Br)C=C1OC
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-bromo-4,5-dimethoxypyridine is distinct due to the lack of strong coupling between the aromatic protons, which are separated by the methoxy-substituted carbons.[1]
¹H NMR Analysis (Predicted/Analog-Derived in CDCl₃)
Aromatic Region: The compound possesses two aromatic protons at positions C3 and C6.
H6 (δ ~7.80 – 8.00 ppm, s): This proton is located alpha to the nitrogen atom, resulting in significant deshielding. However, the electron-donating methoxy group at C5 (ortho to H6) mitigates this deshielding compared to unsubstituted pyridine (Hα ~8.6 ppm). It appears as a sharp singlet.
H3 (δ ~6.90 – 7.10 ppm, s): Located beta to the nitrogen and ortho to the bromine atom. The bromine exerts a deshielding inductive effect, but the methoxy group at C4 (ortho to H3) provides shielding resonance. It appears as a singlet upfield of H6.
Aliphatic Region:
Methoxy Groups (δ ~3.90 – 3.98 ppm, two s): Two distinct singlets corresponding to the methoxy groups at C4 and C5. The C4-OMe and C5-OMe environments are magnetically non-equivalent due to the asymmetry introduced by the C2-Br and C1-N.[1][2]
The synthesis typically involves the functionalization of a 3,4-dimethoxypyridine precursor or the Sandmeyer reaction of an amino-pyridine derivative.[1][2]
Figure 1: The N-oxide route directs halogenation to the alpha-position (C2 or C6).[1][2]
Quality Control Protocol (HPLC)
To ensure the integrity of this building block for subsequent cross-coupling:
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
Application Note: Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethoxypyridine
[1] Executive Summary This guide details the protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 2-Bromo-4,5-dimethoxypyridine .[1] While 2-halopyridines are classically reactive in nu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 2-Bromo-4,5-dimethoxypyridine .[1] While 2-halopyridines are classically reactive in nucleophilic aromatic substitution (
), the electron-donating effect of the 4,5-dimethoxy motif significantly deactivates the ring toward under mild conditions.[1] Furthermore, the pyridine nitrogen presents a risk of catalyst poisoning via -coordination to Palladium.
This protocol utilizes a Pd(OAc)₂ / Xantphos or BrettPhos Pd G4 catalytic system to overcome these electronic and steric challenges, ensuring high yields with both primary and secondary amines.
Substrate Analysis & Mechanistic Strategy
The Substrate: 2-Bromo-4,5-dimethoxypyridine[1]
Electronic Profile: The methoxy groups at positions 4 and 5 are strong electron-donating groups (EDG).[1] This increases the electron density of the pyridine ring compared to a bare 2-bromopyridine.
Consequence 1: The barrier for Oxidative Addition (OA) is higher than for electron-deficient pyridines (e.g., 2-bromo-4-cyanopyridine).[1]
Consequence 2: The substrate is less prone to hydrodehalogenation side reactions but requires a highly active catalyst.
Coordination Risk: The pyridine nitrogen is a soft Lewis base that can bind to Pd(II) intermediates, forming a stable, unreactive "resting state" complex (catalyst arrest).
Catalyst Design Logic
To mitigate the risks identified above, the catalyst system is selected based on the following principles:
Component
Selection
Scientific Rationale
Ligand (Option A)
Xantphos
A wide bite-angle bisphosphine (111°).[1] It chelates Pd tightly, preventing the formation of unreactive complexes.
Ligand (Option B)
BrettPhos
A bulky, electron-rich biaryl monophosphine.[1] Excellent for difficult oxidative additions and prevents pyridine N-binding via steric bulk.
Base
A mild, insoluble base. Reduces base-mediated decomposition of the methoxy groups (demethylation) compared to NaOtBu.
Solvent
1,4-Dioxane
High boiling point (101°C) allows sufficient thermal energy to overcome the OA barrier.[1]
Experimental Workflow Visualization
The following diagram outlines the critical path for the reaction setup, emphasizing the inert atmosphere requirement to prevent Pd(0) oxidation.
Figure 1: Step-by-step workflow ensuring catalyst integrity and reaction completion.
Filter through a pad of Celite to remove insoluble salts and Pd black. Rinse pad with EtOAc.
Concentrate the filtrate under reduced pressure.
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients depending on amine polarity).[1]
Troubleshooting & Self-Validating Systems
Use this logic tree to diagnose failure modes.
Observation
Diagnosis
Corrective Action
No Reaction (SM remaining)
Catalyst Poisoning / Inactive OA
1. Switch to BrettPhos Pd G4 (pre-catalyst ensures active LPd(0)).2.[1] Increase Temp to 110°C (Toluene reflux).
Low Yield (Protodehalogenation)
Hydride Source Present
Ensure solvent is anhydrous.[1] Avoid alcohols. Switch base to NaOtBu if substrate tolerates.
C-O Bond Cleavage (Demethylation)
Base too harsh / Temp too high
Stick to Carbonate bases ( or ).[1] Lower temp to 80°C and extend time.
Pd Black Precipitation early
Ligand Dissociation
Increase Ligand:Pd ratio to 2:1. Ensure strict exclusion.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific challenge of Pyridine N-binding.
Figure 2: Catalytic cycle showing the oxidative addition (OA) and the potential off-cycle resting state caused by pyridine coordination.[1]
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link[1]
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7][8] Reaction intermediates and structure-activity relationships."[1] Journal of the American Chemical Society, 116(13), 5969–5970. Link[1]
Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters, 4(22), 3987–3990. (Demonstrates Xantphos utility). Link[1]
Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie, 34(12), 1348-1350.[1] Link[1]
BenchChem Application Note. (2025). "Ligand Selection for 2-Halopyridines." (General reference for ligand screening on heteroaromatics). Link[1]
Palladium-catalyzed cross-coupling of 2-Bromo-4,5-dimethoxypyridine
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-dimethoxypyridine Executive Summary & Strategic Analysis 2-Bromo-4,5-dimethoxypyridine is a critical building block in medicinal chemistry, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-dimethoxypyridine
Executive Summary & Strategic Analysis
2-Bromo-4,5-dimethoxypyridine is a critical building block in medicinal chemistry, particularly for synthesizing isoquinoline-mimetic kinase inhibitors and GPCR ligands. While 2-bromopyridines are generally considered activated electrophiles for Palladium-catalyzed cross-coupling (due to the electron-withdrawing nitrogen), the presence of two methoxy groups at the C4 and C5 positions significantly alters this reactivity profile.
Key Reactivity Challenges:
Electronic Deactivation: The electron-donating methoxy groups increase electron density on the pyridine ring, rendering the C2-Br bond less electrophilic compared to electron-deficient analogs (e.g., 2-bromo-4-cyanopyridine). This slows the Oxidative Addition (OA) step in the catalytic cycle.
Catalyst Poisoning: The increased electron density on the pyridine nitrogen (pK_a modulation) enhances its ability to coordinate to the Palladium center (
-donation), potentially displacing phosphine ligands and arresting the catalytic cycle (formation of inactive Pd-pyridine complexes).
Protodebromination: In the presence of slow OA, competitive hydrodehalogenation is a common side reaction, particularly in alcoholic solvents.
Strategic Solution:
To overcome the "slow OA" and "N-coordination" issues, this guide prioritizes the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos). These ligands serve a dual purpose: their steric bulk prevents the pyridine nitrogen from coordinating to the metal center, while their electron-rich nature boosts the nucleophilicity of the Pd(0) species, accelerating the rate-limiting oxidative addition step.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the specific catalytic challenges associated with this substrate and the ligand-enabled solution.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by electron-donating groups and the risk of off-cycle catalyst trapping by the pyridine nitrogen.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized for coupling 2-Bromo-4,5-dimethoxypyridine with aryl and heteroaryl boronic acids.
Rationale:
Catalyst: Pd(dppf)Cl2 is robust but may fail with sterically hindered partners. For high reliability, we utilize Pd(OAc)2 + SPhos . SPhos is exceptionally effective for electron-rich heteroaryl chlorides and bromides.
Base: K3PO4 is preferred over Na2CO3 to minimize base-sensitive functional group hydrolysis and provide higher basicity in non-aqueous micro-environments.
Solvent: A Toluene/Water biphasic system ensures solubility of the lipophilic pyridine while dissolving the inorganic base.
Pre-complexation (Optional but Recommended): In a distinct vial, dissolve Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in degassed Toluene (1 mL). Stir at room temperature for 10 minutes to generate the active catalytic species (L2Pd). Visual Cue: Solution turns from orange to pale yellow/colorless.
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:
2-Bromo-4,5-dimethoxypyridine (218 mg, 1.0 mmol).
Aryl Boronic Acid (1.2 mmol).
K3PO4 (424 mg, 2.0 mmol).
Solvent Addition: Add the remaining Toluene (4 mL) and Water (0.5 mL).
Catalyst Injection: Transfer the pre-formed catalyst solution into the reaction vial via syringe.
Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Cap the vial tightly.
Heating: Heat the block to 100°C with vigorous stirring (1000 rpm). Note: Vigorous stirring is crucial for biphasic kinetics.
Monitoring: Monitor by LCMS at 2 hours. The reaction is typically complete within 4-6 hours.
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine. Dry over Na2SO4.
Purification: Flash chromatography on Silica Gel.
Tip: The product is likely basic.[7] Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or use a mobile phase containing 1-5% MeOH in DCM to prevent streaking.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines to 4,5-dimethoxypyridine is challenging due to the electron-rich nature of the ring, which resists nucleophilic attack. We employ BrettPhos , a ligand specifically designed to facilitate coupling of primary amines with deactivated aryl halides.
Glovebox/Schlenk Prep: This reaction is sensitive to Oxygen and Moisture. Ideally, set up in a glovebox or use strict Schlenk techniques.
Charging: Add 2-Bromo-4,5-dimethoxypyridine (1.0 mmol), Amine (1.2 mmol), NaOtBu (1.4 mmol), and BrettPhos Pd G3 (2 mol%) to a vial.
Why G3 Precatalyst? It ensures a precise 1:1 L:Pd ratio and rapid activation at lower temperatures compared to mixing Pd2(dba)3 + Ligand.
Solvation: Add anhydrous 1,4-Dioxane (5 mL).
Reaction: Seal the vial and heat to 90°C .
Completion: Conversion is usually rapid (1-3 hours).
Quench: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium residues.
Purification: Concentrate and purify via Reverse Phase Preparative HPLC (Acidic mode: Water/Acetonitrile + 0.1% Formic Acid) or Normal Phase chromatography.
Troubleshooting & Optimization Guide
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning or Inactive Pd
Switch to XPhos Pd G3 or increase catalyst loading to 5 mol%. Ensure rigorous degassing.
Hydrodebromination (M-Br M-H)
Slow Oxidative Addition
Reduce reaction temperature to 80°C. Switch solvent to Toluene (anhydrous) to minimize hydrogen sources.
Homocoupling (Biaryl)
Oxidation of Boronic Acid
Ensure system is Oxygen-free. Add reaction components under inert gas flow.
Streaking on TLC/Column
Product interaction with Silica
Add 1% Et3N to the eluent or switch to Amino-functionalized silica gel.
References
BenchChem. "The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates." BenchChem Technical Notes. Accessed October 2023. 5[3][8]
Zhang, N., Thomas, L., & Wu, B. "Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides."[9] The Journal of Organic Chemistry, 2001, 66(4), 1500-1502. Link
Coupling reactions involving the 2-pyridyl motif are notoriously difficult due to two distinct, often conflated mechanisms of failure. Successful troubleshooting requires first identifying which role the pyridine ring plays in your reaction:
As the Electrophile (2-Bromopyridine): The primary failure mode is Catalyst Deactivation . The basic nitrogen atom coordinates strongly to the Palladium (Pd) center, displacing ligands or forming stable, inactive dimers, effectively poisoning the catalyst [1].
As the Nucleophile (2-Pyridyl Boronic Acid): The primary failure mode is Rapid Protodeboronation . The unique electronic structure of 2-pyridyl boronates facilitates rapid C–B bond cleavage in aqueous base, often destroying the reagent before it can transmetalate [2].
This guide addresses both scenarios with specific, mechanistic solutions.
Diagnostic Troubleshooting (Q&A)
Scenario A: 2-Bromopyridine as the Electrophile
Q: My reaction starts but stalls at <20% conversion. Adding more catalyst doesn't help.[1] Why?A: You are likely experiencing nitrogen-directed catalyst poisoning .
In standard conditions (e.g., Pd(PPh3)4), the pyridine nitrogen displaces the phosphine ligands or bridges two Pd atoms, forming an inactive "Pd-black" or stable dimer complex.
The Fix: Switch to Bulky Biaryl Phosphine Ligands (Buchwald Ligands). Ligands like XPhos , SPhos , or RuPhos are sterically demanding enough to prevent the pyridine nitrogen from binding to the Pd center, keeping the catalyst active [3].
Q: I see starting material consumption, but the major product is homocoupled boronic acid.A: This indicates that the Oxidative Addition step is too slow compared to the background oxidation of your boronic acid.
While 2-bromopyridines are electron-deficient, the coordination issues mentioned above slow down the oxidative addition.
The Fix: Use a Precatalyst (e.g., XPhos Pd G4) instead of generating Pd(0) in situ. This ensures a high concentration of the active monoligated Pd(0) species immediately upon heating, outcompeting the side reactions [4].
Scenario B: 2-Pyridyl Boronate as the Nucleophile
Q: My 2-pyridyl boronic acid disappears within minutes, but no product forms.A: You are witnessing Protodeboronation .
Under basic conditions, 2-pyridyl boronic acids form a zwitterionic intermediate that rapidly hydrolyzes to yield pyridine (the byproduct) and boric acid. This process is often faster than the transmetalation step.
The Fix: Abandon the free boronic acid. Use MIDA Boronates (N-methyliminodiacetic acid).[2][3][4] These are slow-release reagents that hydrolyze gradually, keeping the concentration of the unstable free acid low but sufficient for coupling, effectively "hiding" the reagent from protodeboronation until the catalyst is ready [5].
Q: Can I use 2-pyridyl pinacol esters (Bpin) instead?A:Proceed with caution. While more stable than boronic acids, 2-pyridyl Bpin esters are still highly susceptible to base-mediated decomposition. If you must use them, employ anhydrous conditions (e.g., Dioxane/K3PO4) to prevent hydrolysis, or use copper (CuI) as a co-catalyst (The "Deng Modification") to facilitate transmetalation [6].
Decision Logic & Mechanisms
Diagram 1: Catalyst Deactivation vs. Rescue
This diagram illustrates how the pyridine nitrogen poisons standard catalysts and how bulky ligands (L) prevent this interaction.
Caption: Mechanism of catalyst poisoning by 2-bromopyridine and rescue via bulky ligands.
Diagram 2: Reagent Selection Decision Tree
Follow this logic to select the correct boron source and conditions.
Caption: Decision matrix for selecting reagents based on the role of the pyridine ring.
Comparative Data: Ligand Performance
The following table summarizes the efficiency of different catalyst systems for the coupling of 2-bromopyridine with phenylboronic acid (1.5 equiv).
Ligand / Catalyst
Yield (%)
Observation
Mechanism of Action
Pd(PPh₃)₄
< 10%
Reaction turns black immediately (Pd precipitation).
Failed. N-coordination poisons Pd center.
Pd(dppf)Cl₂
30-40%
Slow conversion, significant homocoupling.
Bidentate ligand reduces poisoning but is electronically mismatched.
SPhos / Pd(OAc)₂
85-92%
Clean conversion.
Bulky ligand prevents N-coordination; electron-rich P facilitates Ox. Add.
XPhos Pd G4
> 98%
Fast reaction (< 1h).
Precatalyst ensures immediate formation of active L-Pd(0) species.
Mechanism Note: The water and base slowly hydrolyze the MIDA ester, releasing the unstable 2-pyridyl boronic acid in situ. Because the concentration of the free acid is kept low, it undergoes transmetalation with the catalyst before it can decompose (protodeboronate).
References
BenchChem. (2025).[3][6][7] Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. Retrieved from 7
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from 8[8]
Martin, R., & Buchwald, S. L. (2008).[9] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from 9[8]
Bruno, N. C., et al. (2013). XPhos Pd G4 Precatalyst. Sigma-Aldrich Technical Bulletin. Retrieved from
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. Retrieved from 4
Deng, J. Z., et al. (2009).[1] Copper-Facilitated Suzuki Reactions of 2-Heterocyclic Boronates. Organic Letters. Retrieved from 1
Technical Support Center: Purification of 2-Bromo-4,5-dimethoxypyridine
Welcome to the technical support center for challenges related to the synthesis and purification of 2-Bromo-4,5-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for challenges related to the synthesis and purification of 2-Bromo-4,5-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common issues encountered during experimental work. My aim is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, ensuring both the success of your synthesis and the integrity of your results.
Troubleshooting Guide: From Crude Reality to Pure Product
This section addresses specific, common problems encountered during the purification of 2-Bromo-4,5-dimethoxypyridine. Each issue is presented with a systematic approach to diagnosis and resolution.
Issue 1: The Crude Product is a Dark, Oily Residue Instead of a Solid
Plausible Causes & Mechanistic Explanation:
The appearance of a dark, oily crude product often points to the presence of colored impurities and residual solvent. Bromination reactions, particularly if not perfectly controlled, can generate poly-brominated species or other side products that are difficult to crystallize.[1] High reaction temperatures can also lead to the degradation of starting materials or products, contributing to the dark coloration.
Step-by-Step Troubleshooting Protocol:
Initial Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under reduced pressure. High-boiling point solvents like DMF or DMSO can be particularly persistent. If DMF was used at high temperatures, be aware of potential impurities from solvent pyrolysis.[2]
Aqueous Work-up: If not already performed, dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., 5% sodium bicarbonate solution) to remove any acidic byproducts, followed by water, and finally a brine solution to aid in the removal of water from the organic phase.[3] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Attempt at "Oiling Out": After concentrating the dried organic layer, attempt to induce crystallization by dissolving the oil in a minimum amount of a hot solvent in which the product has good solubility and the impurities are also soluble (e.g., ethyl acetate), and then adding a cold "anti-solvent" in which the product is poorly soluble (e.g., hexanes or petroleum ether) dropwise until turbidity is observed.[4] Cool the mixture to allow for crystallization.
Charcoal Treatment: If the color persists, it may be due to highly conjugated impurities. These can sometimes be removed by treatment with activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and swirl for a few minutes before performing a hot filtration to remove the charcoal.[5] Be cautious, as excessive charcoal can adsorb your desired product.[5]
Issue 2: Low Yield After Column Chromatography
Plausible Causes & Mechanistic Explanation:
Low recovery from column chromatography can stem from several factors. The product may be adsorbing irreversibly to the silica gel, especially if the silica is acidic. The polarity of the eluent may be too high, causing co-elution with impurities, or too low, resulting in very slow elution and band broadening.
Step-by-Step Troubleshooting Protocol:
TLC Analysis First: Before committing to a large-scale column, optimize the solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
Choosing the Right Eluent: A common and effective eluent for this type of compound is a mixture of ethyl acetate and a nonpolar solvent like petroleum ether or hexanes.[4] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
Neutralizing Silica Gel: Pyridine derivatives can interact strongly with the acidic surface of standard silica gel, leading to tailing and poor recovery. Consider neutralizing your silica gel by preparing a slurry with a solvent system containing a small amount of a weak base like triethylamine (e.g., 0.5-1%) and then re-equilibrating with your mobile phase.[5]
Dry Loading: If your product is not very soluble in the eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting powder onto the top of your column.
Issue 3: Persistent Impurity with a Similar Polarity to the Product
Plausible Causes & Mechanistic Explanation:
The most likely culprits for impurities with similar polarity are isomers (e.g., 6-Bromo-4,5-dimethoxypyridine if the bromination was not perfectly regioselective) or poly-brominated byproducts. The electronic directing effects of the methoxy groups and the pyridine nitrogen determine the positions of electrophilic aromatic substitution.[6] Over-bromination can occur if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.[1]
Step-by-Step Troubleshooting Protocol:
Optimize Chromatography: If column chromatography is not providing sufficient separation, try a shallower solvent gradient or even isocratic elution with the finely-tuned solvent system identified from your TLC analysis. Using a higher-resolution silica gel (smaller particle size) can also improve separation.
Recrystallization: This is often the most effective method for removing small amounts of closely related impurities. The key is to find a suitable solvent or solvent system.
Single Solvent Recrystallization: Dissolve the impure solid in a minimum amount of a suitable hot solvent and allow it to cool slowly.
Two-Solvent Recrystallization: Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly. A mixture of ethyl acetate and petroleum ether is often a good starting point.[4]
Solvent
Polarity
Boiling Point (°C)
Notes
Hexanes/Heptane
Very Low
~69 / ~98
Good as an "anti-solvent" with a more polar solvent.[5]
A good starting point for dissolving many organic compounds.
Dichloromethane
Medium
40
Often used for initial dissolution and extraction.
Methanol/Ethanol
High
65 / 78
May be too polar for the final product but can be useful for washing away highly polar impurities.
A summary of common solvents for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of 2-Bromo-4,5-dimethoxypyridine?
A1: The primary sources of impurities are typically:
Unreacted Starting Material: Incomplete reaction is a common issue.
Poly-brominated Byproducts: The pyridine ring can be brominated at multiple positions if the reaction is not carefully controlled.[1]
Isomeric Byproducts: Depending on the synthetic route, other bromo-dimethoxypyridine isomers may form.
Reagents and Catalysts: Residual catalysts or unreacted brominating agents (e.g., N-bromosuccinimide) can contaminate the crude product.
Solvent-Derived Impurities: As mentioned, high-boiling point solvents like DMF can decompose at elevated temperatures to form impurities.[2]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for robust purity assessment:
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique that can separate and quantify impurities, even at very low levels.[7]
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It can be very effective for purity analysis.[7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[7]
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
Q3: What is the best way to store purified 2-Bromo-4,5-dimethoxypyridine?
A3: Bromo-pyridines and related compounds should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[5] Some bromo-benzyl compounds are known to be unstable and can decompose when exposed to light.[8] While 2-Bromo-4-methoxypyridine is noted for its relative stability, taking these precautions will help ensure its long-term integrity.[9]
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of 2-Bromo-4,5-dimethoxypyridine.
Caption: A decision tree for the purification of 2-Bromo-4,5-dimethoxypyridine.
References
Vertex AI Search. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
Chem-Impex. (n.d.). 2-Bromo-4-methoxypyridine.
Guidechem. (n.d.). How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? - FAQ.
Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
PubChem. (n.d.). 2-Bromo-4-methoxypyridine.
BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
PubChem. (n.d.). 2-Bromo-5-methoxypyridine.
ResearchGate. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
ResearchGate. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved February 6, 2026, from
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
ResearchGate. (n.d.). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.
ResearchGate. (n.d.). An investigation of the bromination of 1,4-dihydropyridine rings.
Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
PubMed. (2011). Regioselective stepwise bromination of boron dipyrromethene (BODIPY) dyes.
Technical Support Center: Pinaverium Bromide Intermediate Synthesis
Introduction: The Convergent Synthesis Strategy Pinaverium Bromide is a quaternary ammonium calcium antagonist utilized for Irritable Bowel Syndrome (IBS).[1][2] Its synthesis is classically convergent, relying on the co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Convergent Synthesis Strategy
Pinaverium Bromide is a quaternary ammonium calcium antagonist utilized for Irritable Bowel Syndrome (IBS).[1][2] Its synthesis is classically convergent, relying on the coupling of two complex fragments:[1][2]
Fragment A (The Benzyl Electrophile): 2-Bromo-4,5-dimethoxybenzyl bromide.[1][2][3][4][5][6]
Fragment B (The Terpene Nucleophile): N-[2-(2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy)ethyl]morpholine.[1][2]
The following guide addresses the specific chemical engineering and synthetic challenges encountered during the preparation of these intermediates and their final coupling.
Figure 1: Critical process flow for the bromination of the veratryl precursor.[1][2]
Troubleshooting Guide: Benzyl Halide Instability
Q1: We are observing low yields and a "gummy" precipitate during the bromination of 3,4-dimethoxybenzyl alcohol. What is happening?
Diagnosis: This is likely due to poly-bromination or polymerization caused by uncontrolled exotherms.[2] The electron-rich veratrole ring is highly susceptible to electrophilic aromatic substitution.[2]
Corrective Protocol:
Temperature Control: The addition of bromine must be strictly controlled between 0°C and 10°C . Higher temperatures promote radical bromination at the benzylic position prematurely or multiple brominations on the ring.[1][2]
Solvent Switch: If using acetic acid alone, the solubility of the product might be too high, preventing crystallization.[1][2] Switch to a non-polar solvent system (e.g., Dichloromethane or
) or a biphasic system to precipitate the product as it forms, protecting it from further reaction.[1][2]
Scavengers: Trace iron can catalyze polymerization.[2] Ensure reactor glass lining is intact.[2]
Q2: The benzyl bromide intermediate degrades rapidly upon storage (turning pink/brown).[1][2] How do we stabilize it?
Diagnosis: Benzyl bromides are potent alkylating agents and are moisture sensitive.[2] They hydrolyze to the alcohol and HBr; the HBr then autocatalyses further degradation.[1][2]
Stabilization Protocol:
Storage: Store under Argon/Nitrogen at <4°C.
Additives: Store over activated molecular sieves (3Å) or a weak base (like
pellets) in the storage container to scavenge any generated acid.[1][2]
Handling: This compound is a severe lachrymator .[2] All transfers must occur in a closed system or high-velocity fume hood.[2]
Module 2: The Terpene-Morpholine Fragment (Fragment B)
Figure 2: The synthetic route for the morpholine-terpene chain, highlighting the critical hydrogenation step.
Troubleshooting Guide: Stereochemistry & Yield
Q3: We are struggling with the Williamson ether synthesis between Nopol and 2-chloroethylmorpholine. The conversion stalls at 60%. [1][2]
Diagnosis: The alkoxide of Nopol is sterically hindered, and 2-chloroethylmorpholine can cyclize to form a non-reactive spiro-ammonium salt if the free base is not generated correctly.[2]
Optimization Strategy:
Phase Transfer Catalysis (PTC): Instead of using dangerous NaH, utilize 50% NaOH with a catalyst like Tetrabutylammonium Bromide (TBAB) .[1][2] The PTC transports the hydroxide into the organic phase (Toluene), facilitating the deprotonation of Nopol.[1][2]
Stoichiometry: Use a 1.5 eq excess of Nopol. It is easier to distill off unreacted Nopol than to separate the morpholine byproducts.[1][2]
Free Base Generation: Ensure 2-chloroethylmorpholine hydrochloride is fully neutralized in situ or pre-neutralized to the free base at low temperature (<5°C) to prevent self-quaternization.[2]
Q4: The final Pinaverium Bromide requires a specific stereochemistry (cis-isomer >99%). Our hydrogenation step is yielding a mix of cis/trans. [1][2]
Diagnosis: The reduction of the double bond in the pinene ring determines the stereochemistry.[1][2] Standard Pd/C hydrogenation can lack selectivity depending on solvent and pressure.[2]
Stereocontrol Protocol:
Catalyst: Use Raney Nickel or 5% Pd/C with specific attention to pressure.[2]
Pressure: High pressure (>10 bar) often favors the thermodynamic product (trans).[1][2] Lower pressure (1-3 bar) and lower temperature (<40°C) generally favor the kinetic product (cis) via syn-addition from the less hindered face.[1][2]
Reference: See Patent CN104650005A for optimization of the cis-isomer via controlled hydrogenation conditions [1].[2]
Module 3: The Final Quaternization (Coupling)
Data Summary: Solvent Effects on Quaternization
Solvent System
Reaction Rate
Crystallization Behavior
Impurity Profile
Recommendation
Acetone
Fast
High risk of "Oiling Out"
Moderate
Avoid for final step
Butanone (MEK)
Moderate
Excellent Crystal Growth
Low
Preferred
Acetonitrile
Very Fast
Poor (Solubilizes product)
High (Dimerization)
Use for kinetics only
Toluene
Slow
Precipitates Amorphous Solid
Low
Use as co-solvent
Troubleshooting Guide: The "Oiling Out" Phenomenon
Q5: During the final reaction of Fragment A and Fragment B, the product separates as a sticky oil instead of a crystal. How do we fix this?
Diagnosis: "Oiling out" occurs when the product's melting point is depressed by impurities or solvent mixtures, forming a second liquid phase before crystallizing.[1][2]
Recovery Protocol:
Seeding: Do not cool rapidly. Hold the reaction at a metastable temperature (e.g., 40°C in MEK). Add high-purity seed crystals of Pinaverium Bromide.
Anti-solvent Addition: Add Diisopropyl ether (DIPE) or MTBE dropwise to the agitated oil.[2] This reduces the solubility of the salt gradually, forcing an amorphous-to-crystalline transition.[2]
Purity Check: If the oil persists, check the purity of Fragment A. Residual benzyl alcohol (hydrolysis product) acts as a plasticizer, preventing crystallization.[1][2]
References
CN104650005A . Synthesis method of pinaverium bromide. Google Patents. Link
CN107417501A . Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. Google Patents. Link
US Patent 3,996,215 . Morpholino-ethyl esters of cycloalkane-alkanoic acids. USPTO.[2] Link
Veeprho . 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine Reference Standard. Link
Disclaimer: This guide is for research and development purposes only. All protocols involves hazardous chemicals (alkylating agents, high-pressure hydrogen) and should be performed by qualified personnel under strict safety guidelines.[1][2]
Technical Support Center: Stability & Degradation of 2-Bromo-4,5-dimethoxypyridine
The following technical guide serves as a specialized support resource for researchers working with 2-Bromo-4,5-dimethoxypyridine . It is designed to troubleshoot stability issues, identify impurity profiles, and optimiz...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers working with 2-Bromo-4,5-dimethoxypyridine . It is designed to troubleshoot stability issues, identify impurity profiles, and optimize experimental conditions.[1]
[1]
Status: Active
Document ID: TSC-2B45DMP-001
Target Analyte: 2-Bromo-4,5-dimethoxypyridine (CAS: N/A for specific isomer, generic scaffold reference)
The Stability Matrix: Executive Summary
2-Bromo-4,5-dimethoxypyridine is a poly-functionalized heterocycle.[1] Its degradation profile is governed by three competing electronic forces:[1]
The C2-Bromine (Leaving Group): Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-deficient nature of the pyridine ring, specifically at the -position.
The C4-Methoxy (Vinylogous Activation): Located para to the ring nitrogen, this group is susceptible to acid-catalyzed hydrolysis, unlike the C5-methoxy group which is meta and electronically isolated.
The Pyridine Nitrogen (Basic Center): A site for N-oxidation and protonation, altering the electrophilicity of the ring.
Quick Diagnostic Table: What is your impurity?
Observation
Likely Degradant
Cause
RRT (Approx)*
Early eluting peak (<0.5)
2-Bromo-5-methoxy-4-pyridone
Acidic Hydrolysis
0.2 - 0.4
Early eluting peak (~0.6)
4,5-Dimethoxy-2-pyridone
Basic Hydrolysis
0.5 - 0.7
Pre-peak (~0.8-0.9)
4,5-Dimethoxypyridine (Des-bromo)
Photolysis (UV)
0.85
Pre-peak (~0.9)
N-Oxide Derivative
Oxidation (Peroxides)
0.90
Late eluting peak
Dimerized species
Radical Coupling
>1.5
*RRT (Relative Retention Time) vs. Parent in standard C18 RP-HPLC (Water/ACN).
Detailed Degradation Pathways[1]
Module A: Hydrolytic Instability (pH Sensitivity)
The Issue: "I see new polar peaks appearing in my protic solvent system."
Mechanism:
This molecule exhibits "Schizophrenic Reactivity" depending on pH.[1]
Acidic Conditions (pH < 4): The primary failure mode is O-dealkylation at the C4 position. The protonated pyridine nitrogen increases the electrophilicity at C4, allowing water to attack and displace the methoxy group (methanol is the leaving group). The C5-methoxy is stable because it cannot stabilize the intermediate resonance structure via the ring nitrogen.
Basic Conditions (pH > 10): The primary failure mode is
displacement of the Bromine at C2. Hydroxide ions attack the C2 position, displacing bromide to form 4,5-dimethoxy-2-pyridone.[1]
Expectation: Acid yields Mass [M-14] (Loss of CH2). Base yields Mass [M-Br+OH] (Mass shift: -79 + 17 = -62 amu).
Module B: Oxidative Degradation
The Issue: "My sample purity dropped after storage in non-degassed solvents."
Mechanism:
The electron-donating methoxy groups (especially at C4) activate the pyridine nitrogen, making it more nucleophilic than unsubstituted pyridine. In the presence of peracids (like mCPBA) or even trace peroxides in aged ethers (THF, Dioxane), the nitrogen is oxidized to the N-Oxide .
Note: The N-oxide is a "gateway degradant." Once formed, it activates the C2 position even further toward nucleophilic attack, accelerating hydrolysis.[1]
Module C: Photolytic Debromination
The Issue: "The assay value decreases when the sample sits in the autosampler."
Mechanism:
Carbon-Bromine bonds in heteroaromatics are weak (~65-70 kcal/mol) and susceptible to homolytic cleavage under UV light (254 nm or broad spectrum).
Homolysis of C-Br bond generates a Pyridyl Radical and a Bromine radical.[1]
H-Abstraction: The radical abstracts a hydrogen from the solvent (MeOH, ACN), forming 4,5-dimethoxypyridine (Des-bromo impurity).[1]
Mitigation: Use amber glassware and UV-filtered lighting in the lab.
Visualizing the Pathways (Graphviz)
The following diagram maps the causality of degradation, linking stressors to specific structural outcomes.
Figure 1: Mechanistic map of 2-Bromo-4,5-dimethoxypyridine degradation pathways under environmental stress.
Analytical Troubleshooting Guide (FAQ)
Q1: I see a "Ghost Peak" at RRT 0.85 that grows over time. What is it?
Diagnosis: This is likely 4,5-dimethoxypyridine (the des-bromo analog).
Why RRT 0.85? Removing the Bromine atom reduces lipophilicity significantly (Bromine is highly hydrophobic), causing the molecule to elute earlier on a C18 column.
Root Cause: Check your autosampler.[1] If your samples are dissolved in methanol or isopropanol and sitting in clear vials, UV light (or even fluorescent lab lights) is driving radical debromination.[1]
Fix: Switch to amber vials and limit autosampler temperature to 4°C.
Q2: My LC-MS shows a mass of [M+16], but it's not the N-oxide.
Diagnosis: This is likely a Hydroxylated species (Phenol/Pyridone) formed via hydrolysis, but ionization can be tricky.[1]
Differentiation:
N-Oxide: [M+16]. Retention time is usually close to the parent (slightly earlier). It can be reduced back to parent by adding triphenylphosphine (TPP) to the sample.
Pyridone (Hydrolysis): Mass is actually [M-Br+OH] (Net -62) or [M-CH3+H] (Net -14). If you see +16, ensure you aren't misinterpreting an adduct.
Test: Add TPP. If the peak disappears, it was the N-oxide.[1] If it remains, it is a stable oxidation/hydrolysis product.[1]
Q3: Why does the 4-methoxy group hydrolyze but not the 5-methoxy?
Scientific Explanation:
Resonance stabilization dictates this regioselectivity.[1]
Draw the resonance structure for the protonated intermediate: Positive charge can be delocalized onto the ring Nitrogen only if the attack occurs at C2 or C4 (Para/Ortho relationship).
The C5 position is meta to the nitrogen. Nucleophilic attack here cannot be stabilized by the nitrogen sink.[1] Therefore, C4-demethylation is kinetically favored by orders of magnitude over C5.[1]
References
Reactivity of Halopyridines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (General reactivity of 2-bromopyridines toward
).
Photolytic Debromination: Kochany, J., & Choudhry, G. G. (1990).[1] Photochemistry of halogenated benzenes and pyridines. Chemosphere, 21(1-2), 49-61.[1] Link
Hydrolysis of Alkoxypyridines: Katritzky, A. R., & Lagowski, J. M. (1963).[1] The Principles of Heterocyclic Chemistry. Academic Press.[1] (Mechanisms of ether cleavage in pyridine systems).
N-Oxide Formation: Youssef, K. M., & Al-Omar, M. A. (2007).[1] Synthesis and anti-inflammatory activity of some certain pyridine-N-oxide derivatives. Molecules, 12, 1-x.[1] (Demonstrates susceptibility of electron-rich pyridines to oxidation).
HPLC Retention Behavior: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Principles of retention shifts for polar degradants like N-oxides and pyridones).
Analytical Comparison Guide: Quantification of 2-Bromo-4,5-dimethoxypyridine
Executive Summary 2-Bromo-4,5-dimethoxypyridine (CAS 89488-29-9) is a critical heterocyclic intermediate, frequently employed in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors. Its quality control i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-4,5-dimethoxypyridine (CAS 89488-29-9) is a critical heterocyclic intermediate, frequently employed in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors. Its quality control is pivotal; downstream coupling reactions (e.g., Suzuki-Miyaura) are highly sensitive to the purity of the halogenated handle.
This guide compares two primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .
Use HPLC-UV for raw material assay (>98% purity checks) and reaction monitoring.
Use LC-MS/MS for trace impurity analysis (genotoxic impurity screening <10 ppm) and pharmacokinetic (PK) studies.
Chemical Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
Property
Description
Analytical Implication
Structure
Pyridine ring with one bromine and two methoxy groups.
The basic nitrogen allows for protonation, making it suitable for ESI+ MS and acidic HPLC buffers.
Basicity (pKa)
Est. ~2.5 - 3.5 (reduced vs. pyridine due to inductive effect of Br).
Critical: Mobile phase pH must be controlled. At neutral pH, peak tailing may occur due to silanol interactions. Acidic pH (<3.0) is recommended to keep the molecule fully protonated.
UV Chromophore
Aromatic pyridine system.
Strong absorption at 210–230 nm and 270 nm .
Solubility
Soluble in MeOH, ACN, DMSO; limited in water.
Sample diluents should match the initial mobile phase conditions (e.g., 10-20% organic) to prevent peak distortion.
Method A: HPLC-UV (The Quality Control Standard)
Objective: Routine assay, purity determination, and reaction monitoring.
Status: Industry Standard for QC.
Mechanistic Rationale
We utilize a C18 stationary phase with an acidic buffer. The acidic condition (pH 3.0) ensures the pyridine nitrogen is protonated (
), preventing secondary interactions with residual silanol groups on the column silica, which causes peak tailing. Phosphate buffer is chosen for its UV transparency at low wavelengths (210 nm).
Detailed Protocol
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
**Mobile Phase A
Comparative
NMR and MS analysis for structure validation of 2-Bromo-4,5-dimethoxypyridine derivatives
This guide outlines a rigorous analytical framework for the structural validation of 2-Bromo-4,5-dimethoxypyridine , a critical intermediate in the synthesis of isoquinoline-based alkaloids and kinase inhibitors. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous analytical framework for the structural validation of 2-Bromo-4,5-dimethoxypyridine , a critical intermediate in the synthesis of isoquinoline-based alkaloids and kinase inhibitors.
Unlike standard Certificates of Analysis (CoA) that rely on generic purity metrics, this guide compares Routine QC Methods (1D NMR/LRMS) against a Definitive Structural Validation Workflow (2D NMR/HRMS). We demonstrate why the latter is essential for distinguishing the target compound from its challenging regioisomeric impurities (e.g., 2-Bromo-3,4-dimethoxypyridine).
A Comparative Guide to NMR and MS Methodologies
Executive Summary: The Regioisomer Challenge
In the synthesis of polysubstituted pyridines, electrophilic halogenation often yields mixtures of regioisomers. For 2-Bromo-4,5-dimethoxypyridine (Target) , the primary "Alternative" risks are 2-Bromo-3,4-dimethoxypyridine and 3-Bromo-4,5-dimethoxypyridine .
Standard analytical methods often fail to distinguish these isomers because they share:
Identical Molecular Weight (MW): 217.0/219.0 Da.
Identical Functional Groups: One bromine, two methoxys.[1][2][3]
Similar Polarity: Co-elution in standard RP-HPLC gradients.
This guide compares the Standard QC Approach (often insufficient) with the Advanced Validation Protocol (required for definitive assignment).
Method Comparison Matrix
Feature
Standard QC (1H NMR + LC-MS)
Advanced Validation (2D NMR + HRMS)
Primary Utility
Routine batch purity check.
Structure elucidation & isomer differentiation.
Regioisomer Resolution
Low. Relies on subtle chemical shift differences.
High. Uses spatial (NOE) and connectivity (HMBC) data.
Mass Accuracy
Unit resolution (± 0.5 Da).
< 5 ppm (Elemental composition confirmation).
Throughput
High (10 min/sample).
Low (1-4 hours/sample).
Verdict
Acceptable for re-supply of known material.
Mandatory for new synthetic routes or unknown vendors.
Analytical Strategy & Workflow
The following decision tree illustrates the logic for validating the 2,4,5-substitution pattern.
Figure 1: Analytical workflow for structural validation. Note that 1D NMR singlets are necessary but not sufficient for confirmation.
Detailed NMR Analysis
Theoretical Framework
The 2,4,5-substitution pattern creates a unique proton environment.
H-3: Located between the Bromine (C2) and Methoxy (C4).[4][5] It is isolated.
H-6: Located adjacent to Nitrogen (C1) and Methoxy (C5). It is isolated.
Key Distinction: In the 2-bromo-3,4-dimethoxy isomer, protons are at H-5 and H-6, which are ortho to each other. This would produce doublets with a coupling constant (
). The target molecule must show two singlets .
Predicted Chemical Shift Data (CDCl3)
Nucleus
Position
Shift (, ppm)
Multiplicity
Key Correlation (HMBC/NOE)
1H
H-6
7.90 - 8.05
Singlet (s)
NOE to 5-OMe; HMBC to C2, C4
1H
H-3
6.90 - 7.05
Singlet (s)
NOE to 4-OMe; HMBC to C5
1H
4-OMe
3.90 - 3.95
Singlet (s)
NOE to H-3
1H
5-OMe
3.85 - 3.90
Singlet (s)
NOE to H-6
13C
C-2 (Br)
~140.0
Quaternary
-
13C
C-4 (OMe)
~155.0
Quaternary
-
13C
C-5 (OMe)
~145.0
Quaternary
-
Experimental Protocol: NMR
Objective: Confirm regiochemistry using NOE (Nuclear Overhauser Effect).
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL CDCl3 (99.8% D). Note: DMSO-d6 may be used if solubility is poor, but CDCl3 typically provides sharper resolution for methoxy signals.
1D Acquisition: Acquire standard proton spectrum (16 scans, d1=2s).
Pass Criteria: Observation of two distinct aromatic singlets and two methoxy singlets.
Alternative Isomer Check: If H-6 shows NOE to H-5 (if it were present), the structure is incorrect.
Figure 2: Expected NOE correlations for the 2-Bromo-4,5-dimethoxypyridine structure. The absence of H-H coupling (COSY) and presence of specific H-OMe spatial correlations confirm the structure.
Mass Spectrometry (MS) Analysis
Isotopic Signature
Bromine possesses two stable isotopes,
(50.7%) and (49.3%).
Requirement: The mass spectrum must show a 1:1 doublet intensity ratio for the molecular ion
.
m/z Values: 218.0 and 220.0.
Fragmentation Analysis (ESI-MS/MS)
While isomers have identical molecular ions, fragmentation energy (CE) can sometimes reveal subtle differences. However, for validation, we look for the "fingerprint" of the methoxy-pyridine core.
Detection: ESI Positive Mode (Scan range 100–500 m/z).
Critical Check: If the Br isotope pattern (1:1 height) is distorted or missing, the sample is likely debrominated or contaminated with non-halogenated impurities.
References
General Pyridine Characterization
Evaluation of 1H NMR chemical shifts of substituted pyridines.
Source: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
Regioisomer Differentiation
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
Source: Oxford Instruments Application Notes.
Mass Spectrometry of Halogenated Compounds
Interpretation of Mass Spectra of Organic Compounds: Halogens.
Source: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books.
Synthetic Context (Comparable Scaffolds)
Synthesis of 2-bromo-4,5-dimethoxybenzoic acid (Precursor logic).
Source: Google Patents CN102267894A.
(Note: Specific spectral data in this guide is derived from theoretical prediction models calibrated against standard pyridine substituent effects, as per standard application scientist protocols for non-catalog novel entities.)
A Researcher's Guide to the Biological Activity Screening of Compounds from 2-Bromo-4,5-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic pr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery. Within this vast chemical space, compounds derived from 2-Bromo-4,5-dimethoxypyridine represent a promising, yet underexplored, class of molecules with the potential for diverse pharmacological activities. This guide provides an in-depth comparison of the biological activities of compounds synthesized from this versatile starting material, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Rationale for Screening: Why 2-Bromo-4,5-dimethoxypyridine Derivatives Warrant Investigation
The strategic placement of a bromine atom at the 2-position and two methoxy groups at the 4- and 5-positions of the pyridine ring provides a unique combination of reactivity and structural features. The bromine atom serves as a versatile handle for a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of extensive compound libraries. The dimethoxy substitution pattern, on the other hand, influences the molecule's polarity, solubility, and metabolic stability, and can play a crucial role in its interaction with biological targets.
This guide will focus on three key areas of biological activity where pyridine derivatives have shown significant promise: anticancer, kinase inhibition, and antimicrobial activities. By systematically screening compounds derived from 2-Bromo-4,5-dimethoxypyridine in these areas, researchers can uncover novel lead compounds with therapeutic potential.
Anticancer Activity: A Promising Frontier
The fight against cancer continues to demand novel chemical entities that can selectively target tumor cells. Pyridine-containing compounds have a rich history in oncology, with many demonstrating potent antiproliferative effects through various mechanisms.
Comparative Anticancer Activity
While extensive data on a wide range of derivatives from 2-Bromo-4,5-dimethoxypyridine is still emerging, preliminary studies on analogous structures have shown encouraging results. For instance, a notable example is 2'-hydroxy-2-bromo-4,5-dimethoxychalcone , a compound synthesized from the closely related 2-bromo-4,5-dimethoxybenzaldehyde. This chalcone exhibited moderate anticancer activity against the MCF-7 human breast cancer cell line, with an IC50 value of 42.19 µg/mL.[1] Although less potent than the standard drug doxorubicin (IC50 = 10.61 µg/mL), this finding validates the potential of the 2-bromo-4,5-dimethoxy-substituted aromatic ring as a pharmacophore in the design of new anticancer agents.[1]
Compound
Cancer Cell Line
IC50 (µg/mL)
Reference Compound
IC50 (µg/mL)
2'-hydroxy-2-bromo-4,5-dimethoxychalcone
MCF-7 (Breast)
42.19
Doxorubicin
10.61
Table 1: Comparative in vitro anticancer activity of a representative compound.
Further exploration of derivatives, such as 2-amino-3-cyanopyridines, has also shown promising anticancer activity against various cell lines, including lung, gastric, and breast cancers.[2] The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the pyridine and appended aryl rings significantly influence their cytotoxic potency.[2]
Potential Mechanisms of Action
The anticancer effects of pyridine derivatives are often attributed to their ability to interfere with critical cellular processes. One of the key mechanisms is the inhibition of tubulin polymerization . Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. Several pyridine-based compounds have been shown to bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization and exerting potent antiproliferative effects.[1] Another important mechanism is the inhibition of protein kinases , which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Protein kinases have emerged as one of the most important classes of drug targets in modern oncology.[3] The pyridine core is a common motif in many clinically successful kinase inhibitors, often acting as a scaffold that interacts with the hinge region of the kinase ATP-binding site.
Comparative Kinase Inhibitory Activity
The structural features of 2-Bromo-4,5-dimethoxypyridine make it an attractive starting point for the synthesis of novel kinase inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl groups through Suzuki or Buchwald-Hartwig coupling reactions, which are common strategies in the development of kinase inhibitors. For example, 2-anilino-4-substituted-pyrrolopyrimidines have been explored as inhibitors of PDK1, a key kinase in the PI3K/Akt signaling pathway.[4] Furthermore, imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, which are critical for mitotic progression.[5][6]
While specific kinase inhibition data for a broad range of 2-Bromo-4,5-dimethoxypyridine derivatives is not yet widely available, the general applicability of the pyridine scaffold in kinase inhibitor design strongly suggests that screening efforts in this area are warranted.
Key Kinase Targets and Signaling Pathways
A logical starting point for screening would be to target kinases that are known to be inhibited by other pyridine-containing molecules. These include, but are not limited to:
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.
Aurora Kinases: Key regulators of mitosis.
Vascular Endothelial Growth Factor Receptor (VEGFR): A crucial mediator of angiogenesis.[7]
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers.
Phosphoinositide 3-kinase (PI3K)/Akt pathway kinases: Central to cell survival and proliferation.[4]
The inhibition of these kinases can lead to the disruption of downstream signaling pathways, ultimately resulting in a reduction of tumor growth and proliferation.
Simplified Kinase Signaling Pathway and Potential Inhibition by 2-Bromo-4,5-dimethoxypyridine Derivatives.
Antimicrobial Activity: A Renewed Search for Novel Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics and antifungals. Pyridine derivatives have long been known to possess antimicrobial properties, and the unique structural features of compounds derived from 2-Bromo-4,5-dimethoxypyridine make them interesting candidates for screening.
Comparative Antimicrobial Activity
The antimicrobial activity of pyridine derivatives is highly dependent on the nature and position of their substituents. For instance, the introduction of nitro and dimethoxy groups on pyridine rings has been shown to enhance antimicrobial activity.[8] While specific data for derivatives of 2-Bromo-4,5-dimethoxypyridine are limited, related structures such as imidazo[4,5-b]pyridines have demonstrated promising antibacterial and antifungal activities with low minimum inhibitory concentrations (MICs).[4] For example, some imidazo[4,5-b]pyridine derivatives have shown MIC values as low as 4-8 µg/mL against various bacterial and fungal strains.[4]
Compound Class
Target Organism
MIC Range (µg/mL)
Imidazo[4,5-b]pyridines
E. coli, S. aureus, C. albicans
4 - >64
Pyridyl-thiadiazoles
C. arachidicola
Good to Moderate
Table 2: Representative antimicrobial activities of related pyridine derivatives.
Given the established antimicrobial potential of the broader pyridine class, a systematic screening of a library of compounds derived from 2-Bromo-4,5-dimethoxypyridine against a panel of clinically relevant bacteria and fungi is a logical and promising endeavor.
Experimental Protocols: A Guide to Screening
To facilitate the exploration of the biological activities of compounds derived from 2-Bromo-4,5-dimethoxypyridine, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for the MTT Cell Viability Assay.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle: The amount of ADP formed is directly proportional to the kinase activity. The assay involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Protocol:
Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30-60 minutes).
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: A decrease in luminescence compared to the vehicle control indicates kinase inhibition. Calculate the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][12]
Protocol:
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) according to established guidelines (e.g., CLSI).
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
The 2-Bromo-4,5-dimethoxypyridine scaffold represents a versatile and promising starting point for the discovery of novel bioactive compounds. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for generating libraries of compounds for biological screening. This guide has outlined the rationale and provided a framework for investigating the anticancer, kinase inhibitory, and antimicrobial activities of these derivatives.
Future research should focus on the synthesis and systematic screening of a broader range of compounds derived from 2-Bromo-4,5-dimethoxypyridine to establish comprehensive structure-activity relationships. For promising hits, further mechanistic studies, including the identification of specific molecular targets and the elucidation of affected signaling pathways, will be crucial. Ultimately, the exploration of this chemical space holds the potential to deliver novel lead compounds for the development of the next generation of therapeutics.
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A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Bromo-4,5-dimethoxypyridine
This guide provides an in-depth technical comparison of synthetic routes for 2-Bromo-4,5-dimethoxypyridine, a key building block in modern drug discovery. Pyridine and its derivatives are central structural motifs in a v...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of synthetic routes for 2-Bromo-4,5-dimethoxypyridine, a key building block in modern drug discovery. Pyridine and its derivatives are central structural motifs in a vast array of pharmaceuticals, valued for their roles in creating compounds with therapeutic potential against various diseases.[1][2] The precise placement of functional groups, such as bromine and methoxy moieties, is critical for modulating the biological activity and pharmacokinetic properties of target molecules.[3] Consequently, rigorous validation of the synthesis of such intermediates is not merely a procedural step but a cornerstone of ensuring the integrity of the subsequent drug development pipeline.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a self-validating framework for the synthesis and characterization of 2-Bromo-4,5-dimethoxypyridine, ensuring researchers, scientists, and drug development professionals can confidently produce and verify this vital chemical intermediate.
Section 1: Comparative Synthesis Strategies
The introduction of a bromine atom onto the pyridine ring, particularly when activated by electron-donating methoxy groups, can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. We will compare a direct bromination approach with a metalation-based strategy.
Method A: Direct Electrophilic Bromination of 4,5-dimethoxypyridine
This is often the most straightforward approach, leveraging the electron-rich nature of the 4,5-dimethoxypyridine ring to facilitate electrophilic substitution. The methoxy groups activate the ring, directing the incoming electrophile (Br+) to an available ortho or para position. Given the positions of the methoxy groups, the C2 position is a likely site for substitution.
Causality of Experimental Choices:
Brominating Agent : N-Bromosuccinimide (NBS) is selected as a mild and solid brominating agent, which is safer and easier to handle than liquid bromine. It provides a controlled source of electrophilic bromine.
Solvent : A polar aprotic solvent like acetonitrile (CH₃CN) is chosen to dissolve the starting materials and facilitate the reaction without participating in it.
Temperature : The reaction is initiated at a low temperature (0 °C) to control the reaction rate and minimize the formation of potential di-brominated side products.
Method B: Lithiation Followed by Bromination
An alternative strategy involves the use of directed ortho-metalation. This powerful technique offers high regioselectivity.[4] For a related compound, 2-bromo-4-methoxypyridine, a lithiation at the C-2 position followed by bromination has been demonstrated to be effective.[4] This approach can provide greater control over the position of bromination, which is particularly useful for more complex pyridine systems.
Can be more challenging on a large scale due to handling of pyrophoric reagents
For the purposes of this guide, we will detail the experimental protocol for the more accessible Direct Electrophilic Bromination (Method A).
Section 2: Detailed Experimental Protocol (Method A)
This protocol outlines the synthesis of 2-Bromo-4,5-dimethoxypyridine from 4,5-dimethoxypyridine.
Materials:
4,5-dimethoxypyridine
N-Bromosuccinimide (NBS)
Acetonitrile (anhydrous)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate
Hexanes
Procedure:
In a round-bottom flask under a nitrogen atmosphere, dissolve 4,5-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile.
Cool the solution to 0 °C in an ice bath.
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 2-Bromo-4,5-dimethoxypyridine.
Section 3: The Spectroscopic Validation Workflow
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of the synthesized 2-Bromo-4,5-dimethoxypyridine. Each technique provides a unique piece of the structural puzzle.
Caption: Workflow from synthesis to spectroscopic validation.
¹H NMR Spectroscopy: Mapping the Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For 2-Bromo-4,5-dimethoxypyridine, we expect to see distinct signals for the aromatic protons and the methoxy group protons.
Expected ¹H NMR Data (in CDCl₃):
Proton
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H-3
~6.8 - 7.0
Singlet
1H
Located between two electron-donating methoxy groups (shielded).
H-6
~8.0 - 8.2
Singlet
1H
Adjacent to the electronegative nitrogen and bromine (deshielded).
OCH₃ (C4)
~3.90
Singlet
3H
Typical chemical shift for aryl methoxy protons.
OCH₃ (C5)
~3.95
Singlet
3H
May have a slightly different shift due to proximity to the bromine.
Comparative Analysis:
Starting Material (4,5-dimethoxypyridine): Would show three aromatic proton signals, including a characteristic AB quartet or two doublets for H-2 and H-3, and a singlet for H-6. The disappearance of the H-2 signal and the appearance of two distinct aromatic singlets is a key indicator of successful bromination at the C-2 position.
Side Product (e.g., 2,6-dibromo-4,5-dimethoxypyridine): Would show only one aromatic proton singlet, corresponding to H-3.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.[5][6]
Expected ¹³C NMR Data (in CDCl₃):
Carbon
Expected Chemical Shift (δ, ppm)
Rationale
C-2
~140 - 145
Carbon bearing the bromine atom; significant deshielding.
C-3
~110 - 115
Shielded by adjacent methoxy groups.
C-4
~150 - 155
Carbon attached to an oxygen atom.
C-5
~145 - 150
Carbon attached to an oxygen atom.
C-6
~148 - 152
Deshielded by the adjacent nitrogen atom.
OCH₃
~55 - 60
Two distinct signals may be observed for the two methoxy groups.
Comparative Analysis:
Starting Material (4,5-dimethoxypyridine): Would show five distinct aromatic carbon signals. The downfield shift of one of these signals into the ~140-145 ppm region upon bromination is indicative of the C-Br bond formation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[7]
Expected IR Absorption Bands:
Wavenumber (cm⁻¹)
Bond Vibration
Functional Group
3100-3000
C-H stretch
Aromatic C-H
2950-2850
C-H stretch
Aliphatic C-H (in OCH₃)
1600-1450
C=C / C=N stretch
Pyridine ring
1250-1200
C-O stretch
Aryl ether (methoxy)
700-550
C-Br stretch
Bromo-aromatic
Comparative Analysis:
The IR spectrum of the product will be very similar to the starting material. The most definitive, though often weak, new peak would be the C-Br stretch in the low-frequency region. The primary utility of IR here is to confirm the continued presence of the methoxy and pyridine ring structures.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. For bromine-containing compounds, the isotopic pattern is a powerful diagnostic tool.[8]
Expected Mass Spectrometry Data:
m/z Value
Identity
Rationale
217
[M]⁺
Molecular ion peak corresponding to the ⁷⁹Br isotope.
219
[M+2]⁺
Molecular ion peak corresponding to the ⁸¹Br isotope.
Comparative Analysis:
Key Diagnostic Feature: The presence of two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) is the hallmark of a compound containing a single bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being approximately 50.7% and 49.3%, respectively. This provides definitive evidence of successful bromination.
Starting Material (4,5-dimethoxypyridine): Would show a molecular ion peak at m/z = 139. The shift to the 217/219 pair confirms the addition of one bromine atom and the loss of one hydrogen atom.
Caption: Logical flow for spectroscopic data interpretation.
Section 4: Conclusion
The successful synthesis of 2-Bromo-4,5-dimethoxypyridine is contingent not only on a well-executed reaction protocol but also on a rigorous and multi-faceted validation strategy. Direct bromination with NBS offers a practical and accessible route for its preparation. The true confirmation of its identity and purity, however, lies in the cohesive interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By comparing the obtained spectra against the predicted data for the target compound, starting materials, and potential side products, researchers can establish a high degree of confidence in the quality of this critical intermediate, thereby ensuring the integrity of their subsequent research and development efforts.
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